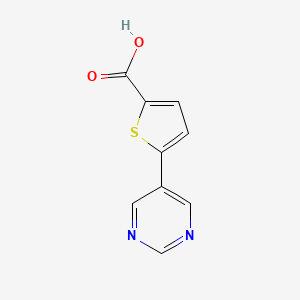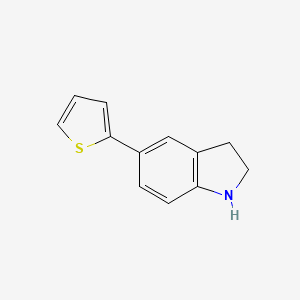![molecular formula C14H12O2 B3164833 4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde CAS No. 893738-84-6](/img/structure/B3164833.png)
4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques, but the specific structure of 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde is not provided in the available resources .Chemical Reactions Analysis
The chemical reactions involving 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde are not specified in the available resources .科学的研究の応用
Metabolism and Environmental Impact
Research on biphenyl compounds, including those hydroxylated at specific positions, highlights their metabolic pathways and potential environmental impact. For instance, studies on the metabolism of chlorinated biphenyls and related compounds in organisms like the frog Rana pipiens have elucidated the formation of hydroxylated metabolites, such as 4′-chloro-4-biphenylol and 4′-chloro-3-methoxy-4-biphenylol, which are indicative of the organism's ability to detoxify these pollutants through biohydroxylation processes (Safe et al., 1976). This research is crucial for understanding the fate of biphenyl compounds in the environment and their potential bioaccumulation and toxicity in wildlife.
Toxicity and Carcinogenic Potential
The study of biphenyl derivatives, including those with hydroxymethyl groups, also extends to their toxicity and potential carcinogenic effects. For instance, N-hydroxylation of biphenyl compounds has been implicated in their carcinogenic activity, as demonstrated by the strong carcinogenicity of N-hydroxy-4-acetylaminobiphenyl in rats, suggesting a mechanism that might be relevant for structurally related compounds (Miller et al., 1961). Understanding these mechanisms is critical for assessing the health risks associated with exposure to biphenyl derivatives and developing strategies for their safe handling and regulation.
Role in Oxidative Stress and Cellular Damage
Biphenyl derivatives, particularly those modified by reactive aldehydes like 4-hydroxynonenal (4-HNE), are involved in oxidative stress and cellular damage. Research has identified proteins modified by 4-HNE in conditions of oxidative stress, such as those induced by photooxidative damage in the retina. These modifications can impair protein function and contribute to cellular damage and disease progression (Tanito et al., 2006). Studying the interaction between biphenyl derivatives and reactive aldehydes can shed light on the molecular pathways involved in oxidative stress-related diseases and guide the development of therapeutic interventions.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-9-11-4-6-13(7-5-11)14-3-1-2-12(8-14)10-16/h1-8,10,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFYNAFVLCJXBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)CO)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B3164752.png)
![1-[5-(2-Methoxyphenyl)-2-thienyl]ethanone](/img/structure/B3164762.png)
![2-Acetyl-5-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B3164774.png)


![3-Fluoro-3'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B3164806.png)
![3-Fluoro-2'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B3164807.png)


![4-Hydroxy-4'-(methylthio)[1,1'-biphenyl]-3-carboxaldehyde](/img/structure/B3164818.png)


![1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B3164832.png)
![3'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B3164846.png)